molecular formula C22H14O4 B11610776 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11610776
M. Wt: 342.3 g/mol
InChI Key: UWKKHIGTYQHQRQ-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of coumarin-fused heterocycles. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin-fused heterocycles such as:

Uniqueness

What sets 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its unique structure, which combines a methoxyphenyl group with a benzo[c]furo[3,2-g]chromen core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

10-(4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H14O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h2-12H,1H3

InChI Key

UWKKHIGTYQHQRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3

Origin of Product

United States

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